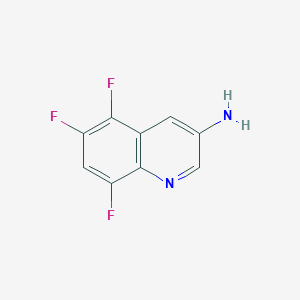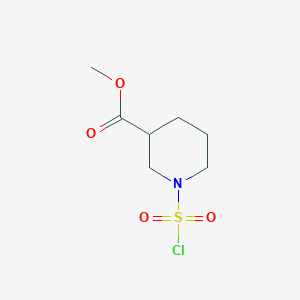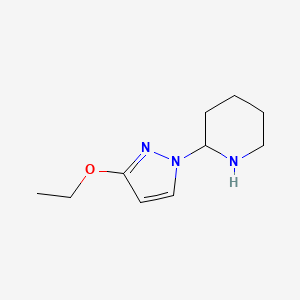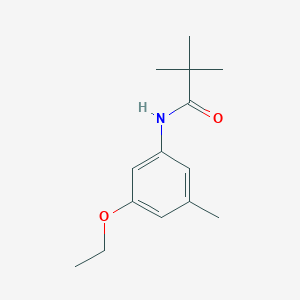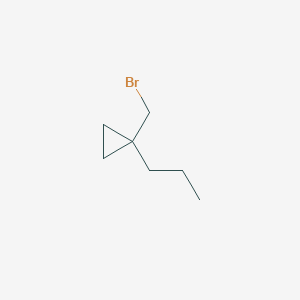
1-(Bromomethyl)-1-propylcyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-1-propylcyclopropane is an organic compound characterized by a cyclopropane ring substituted with a bromomethyl group and a propyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-propylcyclopropane can be synthesized through several methods. One common approach involves the bromination of cyclopropylmethyl ketones or aldehydes in the presence of ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) with triethylamine (Et3N) as a base . This reaction typically yields the desired product in excellent yields within a short reaction time.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Bromomethyl)-1-propylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclopropanation Reactions: The cyclopropane ring can participate in cyclopropanation reactions, forming more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted cyclopropane derivatives can be obtained.
Oxidation Products: Oxidation can yield cyclopropyl ketones or carboxylic acids.
Reduction Products: Reduction can produce cyclopropyl alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-1-propylcyclopropane has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.
Material Science: It is employed in the synthesis of polymers and advanced materials with unique properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-1-propylcyclopropane involves the formation of reactive intermediates, such as cyclopropylmethyl cations or radicals, which can interact with various molecular targets. These intermediates can undergo nucleophilic substitution, addition, or rearrangement reactions, leading to the formation of new products. The specific pathways and molecular targets depend on the reaction conditions and the nature of the reactants involved.
Comparación Con Compuestos Similares
1-(Chloromethyl)-1-propylcyclopropane: Similar in structure but with a chlorine atom instead of bromine.
1-(Bromomethyl)-1-ethylcyclopropane: Similar but with an ethyl group instead of a propyl group.
1-(Bromomethyl)-1-methylcyclopropane: Similar but with a methyl group instead of a propyl group.
Uniqueness: 1-(Bromomethyl)-1-propylcyclopropane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of the bromomethyl group makes it a versatile intermediate for various chemical transformations, while the propyl group influences its steric and electronic characteristics .
Propiedades
Fórmula molecular |
C7H13Br |
|---|---|
Peso molecular |
177.08 g/mol |
Nombre IUPAC |
1-(bromomethyl)-1-propylcyclopropane |
InChI |
InChI=1S/C7H13Br/c1-2-3-7(6-8)4-5-7/h2-6H2,1H3 |
Clave InChI |
MSWMVTGPASYFQO-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(CC1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Ethyl-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13218047.png)

![2,6-Dioxaspiro[4.5]decane-9-sulfonamide](/img/structure/B13218053.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-[6-(pyrrolidin-1-yl)pyridin-3-yl]propanoic acid](/img/structure/B13218054.png)



![5-{[(Tert-butoxy)carbonyl]amino}-3-[(2,2,2-trifluoroethoxy)methyl]pentanoic acid](/img/structure/B13218081.png)

